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Compound of Interest

Compound Name: C18G

Cat. No.: B12373291 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The C18G peptide is a synthetic antimicrobial peptide (AMP) derived from human platelet

factor IV. It exhibits broad-spectrum antibacterial activity with high selectivity for bacterial cells

over host cells, making it a promising candidate for further drug development. The peptide's

mechanism of action involves the disruption of bacterial cell membranes. This document

provides a detailed protocol for the solid-phase synthesis of C18G using

Fluorenylmethyloxycarbonyl (Fmoc) chemistry, a widely used method for peptide synthesis.

C18G Peptide Sequence: Ala-Leu-Tyr-Lys-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Ser-Ala-Lys-Lys-

Leu-Gly Molecular Formula: C₁₀₃H₁₈₅N₂₇O₂₀ Molecular Weight: 2161.78 g/mol

Data Presentation
The successful synthesis of the C18G peptide is evaluated by its yield and purity. While specific

yields can vary based on the synthesis scale, equipment, and specific reagents used, the

following table provides representative data based on typical outcomes for Fmoc-based solid-

phase peptide synthesis of peptides of similar length.
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Parameter Typical Value Method of Determination

Crude Peptide Yield 70-85%
Gravimetric analysis after

cleavage and precipitation

Purity of Crude Peptide 50-70%

Reversed-Phase High-

Performance Liquid

Chromatography (RP-HPLC)

Final Yield After Purification 20-40%
Gravimetric analysis of

lyophilized pure peptide

Final Purity >95% RP-HPLC

Identity Confirmation Correct Molecular Weight
Mass Spectrometry (e.g.,

MALDI-TOF or ESI-MS)

Experimental Protocols
The following protocols detail the manual Fmoc-based solid-phase synthesis of the C18G
peptide with a C-terminal amide.

Materials and Reagents
Resin: Rink Amide resin (100-200 mesh)[1]

Fmoc-protected amino acids: Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-Tyr(tBu)-OH, Fmoc-

Lys(Boc)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Gly-OH

Solvents:

N,N-Dimethylformamide (DMF) (peptide synthesis grade)

Dichloromethane (DCM) (ACS grade)

Piperidine

Diisopropylethylamine (DIPEA)

Methanol (MeOH)
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Acetonitrile (ACN) (HPLC grade)

Diethyl ether (cold)

Coupling Reagents:

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

HOBt (Hydroxybenzotriazole)

Cleavage Cocktail:

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Water (H₂O)

Purification:

RP-HPLC system with a C18 column[2]

Mobile Phase A: 0.1% TFA in water

Mobile Phase B: 0.1% TFA in acetonitrile

Equipment:

Peptide synthesis vessel

Shaker or rocker

Vacuum filtration apparatus

Lyophilizer

Analytical and preparative RP-HPLC system

Mass spectrometer
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Protocol 1: Resin Swelling and Fmoc Deprotection
Resin Swelling: Place the Rink Amide resin in the synthesis vessel. Add DMF to cover the

resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.[1]

Initial Fmoc Deprotection: After swelling, drain the DMF. Add a 20% solution of piperidine in

DMF to the resin.[3] Agitate for 20-30 minutes. Drain the solution.

Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.

Protocol 2: Amino Acid Coupling
This cycle is repeated for each amino acid in the C18G sequence, starting from the C-terminal

Glycine.

Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5

equivalents relative to the resin loading capacity), HBTU (3-5 equivalents), and HOBt (3-5

equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for

a few minutes.

Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate

the mixture for 1-2 hours at room temperature.[3]

Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min).

Coupling Confirmation (Optional): A small sample of the resin can be taken to perform a

Kaiser test to ensure the completion of the coupling reaction. A negative test (yellow beads)

indicates a complete reaction.

Protocol 3: Iterative Deprotection and Coupling
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes to

remove the Fmoc group from the newly added amino acid.[3]

Washing: Drain the piperidine solution and wash the resin with DMF (5 x 1 min).

Next Coupling: Proceed with the next amino acid coupling as described in Protocol 2.
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Repeat: Continue this cycle of deprotection, washing, and coupling until the entire C18G
sequence is assembled.

Protocol 4: Final Deprotection and Cleavage
Final Fmoc Deprotection: After the last amino acid (Alanine) has been coupled, perform a

final Fmoc deprotection with 20% piperidine in DMF.

Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM,

and finally methanol to shrink the resin.[4] Dry the resin under vacuum for at least 4 hours.[4]

Cleavage: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).[5] Add the cleavage

cocktail to the dried resin in a fume hood (approximately 10 mL per gram of resin).

Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the crude

peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[6]

Peptide Collection: A white precipitate of the crude C18G peptide should form. Centrifuge the

mixture to pellet the peptide. Decant the ether.

Washing: Wash the peptide pellet with cold diethyl ether two more times to remove

scavengers and residual cleavage cocktail.

Drying: Dry the crude peptide pellet under vacuum.

Protocol 5: Peptide Purification and Analysis
Purification: The crude C18G peptide is purified by reversed-phase high-performance liquid

chromatography (RP-HPLC) using a C18 column.[2]

Sample Preparation: Dissolve the crude peptide in a minimal amount of a solution containing

water and acetonitrile.

HPLC Conditions:

Column: Preparative C18 column.
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Mobile Phase A: 0.1% TFA in H₂O.

Mobile Phase B: 0.1% TFA in ACN.

Gradient: A linear gradient from 5% to 65% of mobile phase B over 60 minutes is a good

starting point. The exact gradient should be optimized based on analytical HPLC runs of

the crude product.

Detection: UV absorbance at 220 nm.

Fraction Collection: Collect fractions corresponding to the major peptide peak.

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC. Pool

the fractions with a purity of >95%.

Lyophilization: Freeze the pooled pure fractions and lyophilize to obtain the final C18G
peptide as a white, fluffy powder.

Identity Confirmation: Confirm the identity of the purified peptide by mass spectrometry to

ensure the molecular weight matches the theoretical value of C18G.
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Caption: Workflow for the solid-phase synthesis of C18G peptide.
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Caption: Signaling pathway of C18G's antimicrobial action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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